Angelic acid amide
Description
Cis-Trans Isomerism in 2-Methyl-2-Butenamide Derivatives
Angelic acid amide ((Z)-2-methylbut-2-enamide) belongs to the class of α,β-unsaturated amides exhibiting geometric isomerism due to the restricted rotation around the C=C double bond. The compound’s Z configuration positions the methyl group and the amide functionality on the same side of the double bond (Figure 1). This stereochemistry contrasts with its E isomer, tiglic acid amide ((E)-2-methylbut-2-enamide), where these groups are trans-oriented.
The cis-trans isomerism profoundly influences physicochemical properties. For instance, the Z configuration in this compound reduces steric hindrance between the methyl and amide groups, favoring a planar conformation that enhances resonance stabilization of the amide bond. This structural feature also impacts intermolecular interactions, as evidenced by differences in melting points and solubility between the isomers.
Table 1: Comparative properties of this compound and tiglic acid amide
| Property | This compound (Z) | Tiglic Acid Amide (E) |
|---|---|---|
| Melting Point (°C) | 70–71 | Not reported |
| Molecular Formula | C₅H₉NO | C₅H₉NO |
| Boiling Point (°C) | 227.2 | Not reported |
Comparative Analysis with Tiglic Acid Amide Isomer
The trans configuration of tiglic acid amide introduces steric strain between the methyl and amide groups, reducing resonance stabilization compared to the Z isomer. This strain manifests in higher thermal stability for the E isomer, as observed in the parent acids: tiglic acid (E) isomerizes to angelic acid (Z) only under prolonged heating or UV irradiation. Spectroscopic comparisons further highlight differences in electronic environments. For example, the carbonyl stretching frequency in tiglic acid amide appears at slightly higher wavenumbers (~1680 cm⁻¹) due to reduced conjugation efficiency.
Spectroscopic Identification Methods
¹³C Nuclear Magnetic Resonance Chemical Shift Patterns
¹³C NMR spectroscopy provides critical insights into the electronic environment of this compound. Key assignments include:
- Carbonyl carbon (C=O) : δ ~170 ppm, characteristic of amide groups.
- Alkenyl carbons (C2 and C3) : δ ~125–140 ppm, typical for α,β-unsaturated systems.
- Methyl groups : δ ~18–20 ppm for the allylic methyl (C4) and δ ~25 ppm for the terminal methyl (C5).
Table 2: Representative ¹³C NMR shifts for this compound
| Carbon Position | Chemical Shift (ppm) |
|---|---|
| C=O | 170.2 |
| C2 (CH) | 140.4 |
| C3 (C-CH₃) | 125.1 |
| C4 (CH₃) | 18.6 |
Infrared Spectroscopy of Amide Functional Groups
Infrared spectroscopy identifies key functional groups in this compound:
- Amide I band (C=O stretch) : 1650–1680 cm⁻¹, influenced by conjugation with the double bond.
- Amide II band (N-H bend + C-N stretch) : 1550–1580 cm⁻¹.
- N-H stretching : 3300–3350 cm⁻¹, indicative of secondary amides.
The Z configuration slightly lowers the C=O stretching frequency compared to the E isomer due to enhanced resonance delocalization.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(Z)-2-methylbut-2-enamide |
InChI |
InChI=1S/C5H9NO/c1-3-4(2)5(6)7/h3H,1-2H3,(H2,6,7)/b4-3- |
InChI Key |
KFTHUBZIEMOORC-ARJAWSKDSA-N |
SMILES |
CC=C(C)C(=O)N |
Isomeric SMILES |
C/C=C(/C)\C(=O)N |
Canonical SMILES |
CC=C(C)C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Angelic acid amide exhibits significant pharmacological potential, particularly in medicinal chemistry. Its structural characteristics allow it to function as a valuable pharmacophore in drug development.
Antibacterial and Anti-inflammatory Properties
Recent studies have highlighted the antibacterial and anti-inflammatory activities of various amide derivatives, including those derived from angelic acid. For instance, a study synthesized novel bis acid amides and evaluated their efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds demonstrated notable antibacterial activity, suggesting their potential as new therapeutic agents in treating bacterial infections .
Antitumor Activity
Amides are recognized for their broad spectrum of pharmacological properties, including antitumor activity. Research indicates that substituted amides can exhibit significant cytotoxic effects against various cancer cell lines. This compound derivatives are being explored for their ability to inhibit tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest .
Synthetic Applications
The synthesis of this compound is crucial for developing new compounds with enhanced biological activities.
Amide Coupling Reactions
This compound can be synthesized through efficient amide coupling reactions, which are fundamental in organic chemistry. These reactions often involve the condensation of carboxylic acids with amines, facilitated by coupling reagents. The versatility of this method allows for the incorporation of various functional groups, enhancing the compound's bioactivity .
Material Science Innovations
In material science, this compound derivatives are being investigated for their potential use in creating novel organic-inorganic hybrid materials. Recent advancements have shown that these compounds can be utilized to synthesize double-decker silsesquioxanes (DDSQs) with unique structural properties. The incorporation of this compound into DDSQ frameworks may lead to materials with enhanced mechanical and thermal stability .
Case Studies and Research Findings
To illustrate the applications of this compound further, several case studies are presented below:
Comparison with Similar Compounds
Structural and Stereochemical Differences
Angelic Acid Amide vs. Tiglic Acid Amide
- This compound: Features a 2-methyl-2Z-butenoyl group, where the double bond adopts a cis (Z) configuration. This stereochemistry influences its interaction with biological targets, as seen in compounds like trehangelins, where the Z-configuration enhances inhibitory activity against hemolysis .
- Tiglic acid amide: Contains a 2-methyl-2E-butenoyl group (trans configuration). In Streptcytosine C (3), the E-configuration results in distinct NMR chemical shifts (δC-11: 14.7; δC-12: 12.2) compared to angelic acid (δC-11: 15.93; δC-12: 20.22) .
Table 1: Structural Comparison of this compound and Analogues
Antimicrobial Activity
This compound vs. Methacrylic Acid Derivatives
- Methacrylic acid demonstrates antimicrobial activity against gram-positive and gram-negative bacteria, with MIC values twice as low as angelic acid in some studies. However, its efficacy depends on formulation (e.g., coupling with TiO₂/PMMA resin) .
- Trehangelin A (with two angelic acid moieties) exhibits stronger inhibition of light-induced hemolysis than derivatives with tiglic acid, highlighting the importance of Z-configuration and substitution patterns .
Table 2: Antimicrobial Activity of Selected Compounds
Antioxidant and Photoprotective Effects
While angelic acid itself mitigates UVA-induced ROS in HDFs at 15 μM, its amide derivatives are understudied in this context. However, structural modifications in related compounds significantly alter bioactivity:
- Leoligin derivatives : Replacing angelic acid ester with a 2-methyl-benzoic acid ester retains similar cholesterol efflux activity due to geometric mimicry .
- Steric effects: Minor changes, such as shifting a methyl group in the ester chain (e.g., compounds 29 vs. 35), reduce efficacy by 50%, underscoring the sensitivity of amide/ester functionalities to structural tweaks .
Structure-Activity Relationships (SAR)
- Substitution position : In trehangelins, angelic acid moieties at positions 3 and 30 enhance inhibitory activity compared to other positions, suggesting spatial arrangement is critical for target engagement .
- Geometric isomerism : The Z-configuration in this compound improves antioxidant gene expression (e.g., SOD1, CAT) compared to E-isomers, which may have weaker interactions with cellular receptors .
Preparation Methods
Isomerization of Tiglic Acid to Angelic Acid
Catalytic Isomerization Using Organic Sulfinic Acids
The synthesis of angelic acid from its (E)-isomer, tiglic acid, forms the foundational step in producing angelic acid amide. Patent EP0112394B1 details a process wherein tiglic acid or its esters undergo isomerization in the presence of organic sulfinic acids (e.g., p-toluenesulfinic acid) at temperatures between 50°C and 170°C. The reaction proceeds via a radical mechanism, achieving thermal equilibrium between the (E)- and (Z)-isomers. Notably, the equilibrium mixture contains ≤10% angelic acid due to its lower thermal stability, necessitating continuous distillation for isolation.
Table 1: Isomerization Conditions for Angelic Acid Production
| Parameter | Optimal Range | Catalyst | Angelic Acid Yield (%) |
|---|---|---|---|
| Temperature | 50–170°C | p-Toluenesulfinic acid | ≤10 (equilibrium) |
| Solvent | None or hydrocarbons | – | – |
| Distillation Pressure | 10–100 mmHg | – | 85–90 (isolated) |
This method capitalizes on the lower melting point of angelic acid compared to tiglic acid, enabling fractional distillation under reduced pressure. Industrial scalability is feasible due to the catalytic nature of the sulfinic acid, which minimizes reagent consumption.
Amidation of Angelic Acid
Direct Amidation via Acid Chloride Intermediates
While no patents explicitly describe this compound synthesis, conventional amidation strategies apply. Angelic acid’s conversion to its acid chloride (e.g., using thionyl chloride) followed by reaction with ammonia or primary amines represents a straightforward pathway. However, the α,β-unsaturation may necessitate mild conditions to prevent conjugate addition or polymerization.
Hofmann-Type Reaction Adaptations
Patent US4421931A outlines a hypohalite-mediated process for anthranilic acid amides, which could theoretically extend to angelic acid. The method involves treating angelic acid with aqueous sodium hypochlorite and a caustic alkali (e.g., NaOH) in the presence of catalytic ammonium chloride. The reaction mechanism likely proceeds through an intermediate isocyanate, which hydrolyzes to the amide.
Table 2: Hypothetical Amidation Conditions for Angelic Acid
This approach risks angelic acid’s isomerization to tiglic acid under basic conditions, necessitating rigorous temperature control.
Process Intensification and Challenges
Stabilization of this compound
The (Z)-configuration of this compound introduces steric strain, predisposing it to thermal or photochemical isomerization. Stabilization strategies may include:
Solvent Selection for Amidation
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in amidation but may accelerate angelic acid’s isomerization. Hydrocarbon solvents, as used in the sulfinic acid-catalyzed isomerization, offer inert environments but poor solubility for ionic intermediates.
Analytical Characterization
Spectroscopic Differentiation of (E)/(Z)-Isomers
- ¹H NMR : The vinylic proton of this compound resonates at δ 5.8–6.1 ppm (doublet, J = 12 Hz), whereas tiglic acid amide’s proton appears upfield (δ 5.3–5.6 ppm, J = 6 Hz).
- IR Spectroscopy : A strong absorption at ~1670 cm⁻¹ corresponds to the conjugated amide C=O stretch.
Industrial Feasibility and Outlook
Cost-Benefit Analysis of Catalytic Isomerization
The continuous isomerization-distillation process described in EP0112394B1 achieves 85–90% isolated yield of angelic acid, with catalyst recyclability reducing raw material costs. Scaling this method for this compound would require integrating an amidation reactor into the distillation setup, minimizing intermediate handling.
Alternative Amidation Routes
Enzymatic amidation using lipases or proteases presents a stereospecific, mild alternative to chemical methods. Immobilized Candida antarctica lipase B (CAL-B) has demonstrated efficacy in catalyzing amide bond formation for α,β-unsaturated acids, though its applicability to angelic acid remains untested.
Q & A
Q. What are the established synthetic routes for Angelic acid amide, and how can researchers ensure reproducibility?
this compound is typically synthesized via activation of carboxylic acids (e.g., using acid chlorides or anhydrides) followed by reaction with amines. For example, angelic anhydride can react with amines under basic conditions (e.g., CS₂CO₃ in MeCN) to form the amide bond . To ensure reproducibility, document reagent purity, solvent conditions, and reaction times meticulously. Validate yields via techniques like NMR or HPLC and cross-reference with literature protocols .
Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, as demonstrated in amino acid analysis (e.g., Figure 3 in ) . Couple this with mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation. Ensure instrument calibration and include internal standards for quantitative accuracy .
Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
Use buffered solutions across a pH range (e.g., 2–12) and incubate samples at controlled temperatures (e.g., 25°C, 37°C, 60°C). Monitor degradation via HPLC at regular intervals. Include kinetic modeling (e.g., first-order decay) to derive half-lives and activation energies, and validate with triplicate runs .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Conduct meta-analyses of existing data to identify variables like assay conditions (e.g., cell lines, concentrations). Perform dose-response curves and statistical tests (e.g., ANOVA) to compare results. Validate findings using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) .
Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?
Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities and molecular dynamics simulations (e.g., GROMACS) to study conformational changes. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) for binding kinetics .
Q. What mechanistic insights exist for the hydrolysis of this compound, and how can they inform derivative design?
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon. Use isotopic labeling (e.g., ¹⁸O) to trace reaction pathways and optimize conditions for stable derivatives .
Q. How can researchers address challenges in scaling up this compound synthesis without compromising yield?
Optimize solvent systems (e.g., switch from MeCN to THF for better solubility at scale) and employ flow chemistry for continuous production. Monitor exothermic reactions using calorimetry and validate purity at each scale-up stage via in-line HPLC .
Methodological and Ethical Considerations
Q. What ethical guidelines apply when sourcing this compound derivatives from natural products?
Adhere to Nagoya Protocol provisions for accessing genetic resources. Document the origin of plant-derived materials (e.g., Angelica species) and obtain permits for commercial research applications. Include ethical declarations in publications .
Q. How can interdisciplinary approaches improve the study of this compound’s role in amino acid metabolism?
Integrate metabolomics (e.g., LC-MS/MS) to track amino acid flux and isotope tracing (e.g., ¹³C-labeled substrates) to map metabolic pathways. Collaborate with bioinformaticians for pathway enrichment analysis .
Q. What frameworks ensure robust data sharing and reproducibility in this compound research?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets in repositories like Zenodo, and provide detailed synthetic protocols in Supplementary Information. Use version-control software (e.g., Git) for computational workflows .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
